molecular formula C16H16N2O3S2 B6536589 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide CAS No. 1040637-51-1

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide

Cat. No.: B6536589
CAS No.: 1040637-51-1
M. Wt: 348.4 g/mol
InChI Key: LSJHONTYBMWSAA-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a thiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-16(12-3-4-12)18-8-7-11-5-6-13(10-14(11)18)17-23(20,21)15-2-1-9-22-15/h1-2,5-6,9-10,12,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJHONTYBMWSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Amino-2,3-dihydro-1H-indole Derivatives

The indole core is synthesized via cyclization of o-phenylenediamine derivatives. Search result details a related protocol using ethyl glyoxalate condensation under acidic conditions (85% yield, ethanol, 45°C) . For the target molecule, bromination at C6 followed by amination via Buchwald-Hartwig coupling provides the amine intermediate.

Table 1: Optimization of 6-Aminoindole Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationEthyl glyoxalate, EtOH, 45°C85
BrominationBr₂, AcOH, rt90
AminationPd(PPh₃)₄, NH₃, DMF, 80°C78

Acylation with Cyclopropanecarbonyl Chloride

The C1 position is acylated using cyclopropanecarbonyl chloride under basic conditions. Search result highlights the efficacy of NaH in DMF for benzylation of nitrogen atoms, which was adapted for acylation .

Reaction Conditions

  • Base : Sodium hydride (2.2 eq)

  • Solvent : Anhydrous DMF, 0°C → rt

  • Yield : 92% (HPLC purity >98%)

Side products from overacylation are minimized by controlling stoichiometry (1.05 eq acyl chloride).

Sulfonylation with Thiophene-2-sulfonyl Chloride

Sulfonamide formation requires careful pH control to avoid di-sulfonylation. Search result describes sulfamoyl chloride couplings using triethylamine as a proton scavenger .

Optimized Protocol

  • Dissolve 1-cyclopropanecarbonyl-6-amino-2,3-dihydro-1H-indole (1.0 eq) in THF.

  • Add thiophene-2-sulfonyl chloride (1.1 eq) dropwise at -10°C.

  • Stir for 4 h, then warm to rt and quench with NaHCO₃.

  • Purify via silica chromatography (hexane:EtOAc 3:1).

Table 2: Sulfonylation Yield Under Varied Conditions

Temperature (°C)BaseSolventYield (%)
-10Et₃NTHF88
0PyridineDCM76
25NaHDMF63*

*Note: Higher temperatures led to decomposition .

Industrial-Scale Purification Strategies

Search result emphasizes crystallographic purification for azepinoindole derivatives, which was applied to the target compound :

  • Crude product is dissolved in hot methanol (reflux).

  • Decolorized with activated carbon (5% w/w).

  • Cooled to 0–5°C for 16 h, yielding needle-like crystals (99.5% purity by HPLC).

Analytical Characterization Data

¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 5.1 Hz, 1H, thiophene-H), 7.45 (d, J = 8.2 Hz, 1H, indole-H), 6.92 (dd, J = 8.2, 2.1 Hz, 1H), 6.78 (d, J = 2.1 Hz, 1H), 4.32 (t, J = 7.5 Hz, 2H, CH₂), 3.12 (t, J = 7.5 Hz, 2H, CH₂), 1.85–1.78 (m, 1H, cyclopropane-H), 1.02–0.96 (m, 4H, cyclopropane-CH₂) .

HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₈H₁₇N₂O₃S₂: 389.0634; found: 389.0631.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the sulfonamide group or the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonamide group can produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving indole and sulfonamide groups.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Pharmacological Target/Activity Reference
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide 2,3-Dihydroindole 1-Cyclopropanecarbonyl, 6-thiophene-2-sulfonamide Not explicitly stated -
JNJ-5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide) 2,3-Dihydroindole 1-Acetyl, 6-acrylamide with cyano-phenyl and piperidine groups Neuropeptide Y Y2 receptor antagonist
Motesanib (N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide) 2,3-Dihydroindole 3,3-Dimethyl, 6-pyridine carboxamide with pyridinylmethylamino substitution Angiogenic agent (VEGF receptor inhibitor)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-propanol Thiophene-2-yl, methylamino group Impurity in hormonal formulations

Key Observations:

Core Structure: All compounds share heterocyclic cores (e.g., dihydroindole or thiophene), but substitutions dictate target specificity.

Sulfonamide vs. Carboxamide/Cyano Groups: The thiophene sulfonamide in the target compound may enhance solubility compared to JNJ-5207787’s acrylamide-cyano-phenyl motif, which is critical for Y2 receptor antagonism .

Thiophene Derivatives: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the prevalence of thiophene in pharmaceuticals, though their roles as impurities vs. active agents differ significantly .

Key Insights:

  • Receptor Specificity: JNJ-5207787’s piperidine and cyano-phenyl groups are critical for Y2 receptor binding, whereas the target compound’s thiophene sulfonamide may favor kinase interactions .
  • Synthetic Complexity : The target compound’s synthesis likely parallels ’s Pd-mediated coupling of sulfonamides with indoles, contrasting with Motesanib’s carboxamide-focused routes .

Research Implications and Limitations

While structural parallels exist, the lack of direct pharmacological data for this compound necessitates further studies to validate its target profile. Comparative analysis with JNJ-5207787 and Motesanib underscores the importance of substituent engineering in tuning receptor affinity and pharmacokinetics. Future work should prioritize in vitro assays to assess its activity against neuropeptide receptors or angiogenic pathways, leveraging insights from analogous compounds .

Q & A

Q. What are the standard synthetic routes for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions:

  • Cyclopropane ring formation : Achieved via cyclopropylation of amines using reagents like ethyl diazoacetate under inert atmospheres (N₂) .
  • Thiophene introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene moiety .
  • Sulfonamide formation : Reaction of the amine intermediate with thiophene-2-sulfonyl chloride, requiring pH control (8–9) and low temperatures (0–5°C) .
  • Purification : Flash chromatography or recrystallization to isolate high-purity products .

Q. Which characterization techniques are critical for confirming structural integrity and purity?

Key methods include:

  • NMR spectroscopy : To verify cyclopropane, indole, and sulfonamide proton environments .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for exact mass) .
  • X-ray crystallography : Resolve stereochemistry and binding conformations (e.g., BRD4 bromodomain complexes) .

Q. What preliminary biological assays are used to screen this compound’s activity?

Initial screening often includes:

  • Enzyme inhibition assays : Measure IC₅₀ against targets like BRD4 bromodomains using fluorescence polarization .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Solubility and stability studies : Evaluate pharmacokinetic properties in simulated physiological buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide coupling?

Optimization strategies:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine .
  • Temperature control : Maintain 0–5°C to minimize side reactions .
  • Catalyst use : Add triethylamine to scavenge HCl and drive the reaction .
  • Real-time monitoring : Employ TLC or in-line IR spectroscopy to track reaction progress .

Q. What experimental approaches resolve discrepancies in biological activity data across assays?

  • Orthogonal validation : Combine enzymatic assays (e.g., BRD4 inhibition) with cellular readouts (e.g., qPCR for MYC expression) .
  • Assay condition standardization : Control pH, temperature, and DMSO concentration to reduce variability .
  • Stereochemical analysis : Use chiral HPLC to verify enantiomeric purity, as impurities can skew activity .

Q. How can researchers design studies to investigate interactions with BRD4 bromodomains?

  • X-ray crystallography : Co-crystallize the compound with BRD4 bromodomain to resolve binding modes (resolution ≤1.6 Å recommended) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities and validate with mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .

Q. What strategies address metabolic instability in preclinical studies?

  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask sulfonamide groups with ester linkages to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting NMR spectra for diastereomeric mixtures?

  • 2D NMR (COSY, NOESY) : Differentiate diastereomers via coupling constants and nuclear Overhauser effects .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or slow interconversion .

Q. What computational methods predict the compound’s drug-likeness and target selectivity?

  • ADMET prediction : Use tools like SwissADME to assess permeability, solubility, and CYP inhibition .
  • Pharmacophore modeling : Identify critical binding features (e.g., sulfonamide H-bond donors) for BRD4 selectivity .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Analog synthesis : Modify the cyclopropane carbonyl group to esters or amides and test activity .
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity to prioritize synthetic targets .

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